1-Benzyl-3-(4-methylphenyl)piperazine

Descripción general

Descripción

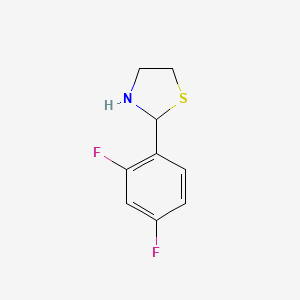

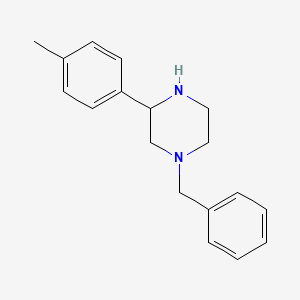

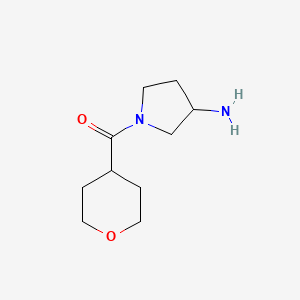

1-Benzyl-3-(4-methylphenyl)piperazine, commonly referred to as 4-MePPP or MEPP, is a chemical compound that belongs to the piperazine family. It is a synthetic intermediate used in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular formula of 1-Benzyl-3-(4-methylphenyl)piperazine is C18H22N2. The molecular weight is 266.4 g/mol.

Aplicaciones Científicas De Investigación

Development of Macozinone for TB treatment An Update

Macozinone, featuring a piperazine backbone, is in clinical studies for treating tuberculosis (TB). It targets DprE1, crucial for the mycobacterial cell wall, showing promise in pilot studies (Makarov & Mikušová, 2020).

DNA Minor Groove Binder Hoechst 33258 and its Analogues a Review

Hoechst 33258, a piperazine derivative, binds the DNA minor groove with specificity for AT-rich sequences. It's used as a fluorescent DNA stain in cell biology and has implications in drug design due to its binding properties (Issar & Kakkar, 2013).

N-dealkylation of arylpiperazine derivatives disposition and metabolism

This research discusses the metabolism of arylpiperazine derivatives, focusing on their therapeutic application for mental health disorders. It explores how these compounds are metabolized in the body, emphasizing the diversity of serotonin receptor effects (Caccia, 2007).

Piperazine derivatives for therapeutic use a patent review (2010-present)

This review covers piperazine's therapeutic potentials, including its use in drugs for antipsychotic, antidepressant, anticancer, and other applications. It highlights the versatility of piperazine in drug design and its impact on pharmacokinetics and pharmacodynamics (Rathi et al., 2016).

An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues A review

This review focuses on piperazine's role in developing anti-TB molecules. It details the design and structure-activity relationship (SAR) of potent piperazine-based anti-mycobacterial agents, showcasing its importance in addressing drug-resistant TB strains (Girase et al., 2020).

Propiedades

IUPAC Name |

1-benzyl-3-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTQKWXGHVXWBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(4-methylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

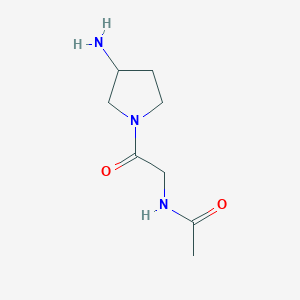

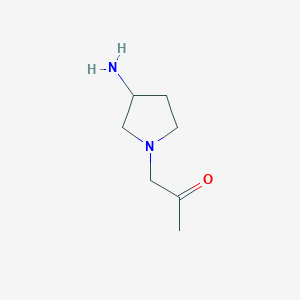

![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1468140.png)